molecular formula C9H9ClN4 B13104549 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile

Cat. No.: B13104549
M. Wt: 208.65 g/mol
InChI Key: JXHYTRAKHABRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C9H10ClN5. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a pyrrolidinyl group at the 6th position, and a carbonitrile group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with a suitable nitrile source under controlled conditions. One common method involves the use of cyanogen bromide (BrCN) as the nitrile source in the presence of a base such as triethylamine (Et3N). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is unique due to the presence of both the pyrrolidinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile building block in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

4-chloro-6-pyrrolidin-1-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C9H9ClN4/c10-8-7(5-11)9(13-6-12-8)14-3-1-2-4-14/h6H,1-4H2

InChI Key

JXHYTRAKHABRAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=NC=N2)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.